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Compound of Interest

Compound Name: Egfr-IN-137

Cat. No.: B15572283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of the novel Epidermal Growth Factor Receptor (EGFR) inhibitor,

provisionally designated here as Egfr-IN-137. This compound, identified as compound "137" in

a key study, belongs to a class of high-affinity irreversible EGFR inhibitors with promising

therapeutic potential. This document delves into its chemical characteristics, biological efficacy,

and the methodologies used for its evaluation, offering a valuable resource for researchers in

oncology and drug discovery.

Chemical Structure and Physicochemical Properties
Egfr-IN-137 is a member of the 4-(dimethylamino)-but-2-enoic amide class of compounds. Its

chemical structure is characterized by a quinazoline core, a common feature in many EGFR

inhibitors, which is crucial for its binding to the ATP-binding site of the EGFR kinase domain.

The presence of the but-2-enoic amide moiety allows for the formation of a covalent bond with

a cysteine residue in the active site of EGFR, leading to irreversible inhibition.

Table 1: Physicochemical Properties of Egfr-IN-137
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Property Value

Molecular Formula C₂₄H₂₇N₅O₃

Molecular Weight 433.51 g/mol

IUPAC Name

(E)-4-(Dimethylamino)-N-(4-((3-

ethynylphenyl)amino)-7-methoxyquinazolin-6-

yl)but-2-enamide

Canonical SMILES
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC

=C3)C#C)NC(=O)C=CN(C)C

InChI Key UYXTWWCETJBBLE-UHFFFAOYSA-N

Biological Activity and Efficacy
Egfr-IN-137 has demonstrated potent inhibitory activity against EGFR. Despite its reduced

chemical reactivity, it exhibits high-affinity binding and effective irreversible inhibition of the

receptor's kinase activity. This unique profile suggests a potentially favorable therapeutic

window with reduced off-target effects.

Table 2: Biological Activity of Egfr-IN-137

Assay Parameter Value

EGFR Kinase Inhibition IC₅₀ 150 nM

Chemical Reactivity with GSH t₁/₂ >13000 min

Signaling Pathway and Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical

role in regulating cell growth, proliferation, and survival.[1][2] Upon binding of its ligands, such

as EGF, the receptor dimerizes and activates its intracellular tyrosine kinase domain, initiating a

cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and

the PI3K-AKT-mTOR pathways.[1][2] Dysregulation of EGFR signaling is a key driver in the

development and progression of various cancers.[3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15572283?utm_src=pdf-body
https://www.benchchem.com/product/b15572283?utm_src=pdf-body
https://www.mdpi.com/1420-3049/29/7/1448
https://pmc.ncbi.nlm.nih.gov/articles/PMC12232775/
https://www.mdpi.com/1420-3049/29/7/1448
https://pmc.ncbi.nlm.nih.gov/articles/PMC12232775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5460842/
https://www.researchgate.net/figure/Chemical-structures-of-FDA-approved-EGFR-agents_fig2_370630009
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Egfr-IN-137 acts as an irreversible inhibitor of the EGFR tyrosine kinase. It covalently binds to

a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.

This covalent modification permanently blocks the binding of ATP, thereby preventing receptor

autophosphorylation and the subsequent activation of downstream signaling pathways. This

leads to the inhibition of cancer cell proliferation and survival.
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Caption: EGFR signaling pathway and the inhibitory action of Egfr-IN-137.

Experimental Protocols
The evaluation of Egfr-IN-137 involved several key experimental procedures to determine its

chemical reactivity and biological activity.

Chemical Reactivity Assay with Glutathione (GSH)
This assay assesses the intrinsic chemical reactivity of the inhibitor.

Preparation of Solutions: Prepare a stock solution of Egfr-IN-137 in a suitable solvent (e.g.,

DMSO). Prepare a solution of reduced glutathione (GSH) in a phosphate buffer (pH 7.4).
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Reaction Incubation: Mix the Egfr-IN-137 solution with the GSH solution at a defined

concentration ratio. Incubate the mixture at 37°C.

Sample Analysis: At various time points, take aliquots of the reaction mixture and analyze the

concentration of the remaining Egfr-IN-137 using High-Performance Liquid Chromatography

(HPLC).

Data Analysis: Plot the concentration of Egfr-IN-137 against time and calculate the half-life

(t₁/₂) of the compound in the presence of GSH. A longer half-life indicates lower chemical

reactivity.

EGFR Kinase Inhibition Assay
This assay measures the potency of the inhibitor against the EGFR kinase.

Reagents: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g.,

poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

Assay Procedure:

Add the EGFR kinase and the peptide substrate to the wells of a microplate.

Add serial dilutions of Egfr-IN-137 to the wells and incubate for a defined period to allow

for inhibitor binding.

Initiate the kinase reaction by adding ATP. Incubate at 37°C.

Stop the reaction and measure the amount of ADP produced using the detection reagent

and a luminometer.

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor

concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is

the concentration of the inhibitor required to reduce the kinase activity by 50%.
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Compound Synthesis & Characterization
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Caption: General experimental workflow for the evaluation of EGFR inhibitors.

Conclusion
Egfr-IN-137 represents a promising lead compound in the development of next-generation

EGFR inhibitors. Its high potency, irreversible mechanism of action, and reduced chemical

reactivity warrant further investigation. Preclinical studies focusing on its efficacy in various

cancer models, pharmacokinetic properties, and safety profile are essential next steps to fully
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elucidate its therapeutic potential. This technical guide provides a foundational understanding

of Egfr-IN-137 for researchers dedicated to advancing cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15572283?utm_src=pdf-body
https://www.benchchem.com/product/b15572283?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/29/7/1448
https://pmc.ncbi.nlm.nih.gov/articles/PMC12232775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12232775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5460842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5460842/
https://www.researchgate.net/figure/Chemical-structures-of-FDA-approved-EGFR-agents_fig2_370630009
https://www.benchchem.com/product/b15572283#egfr-in-137-chemical-structure-and-properties
https://www.benchchem.com/product/b15572283#egfr-in-137-chemical-structure-and-properties
https://www.benchchem.com/product/b15572283#egfr-in-137-chemical-structure-and-properties
https://www.benchchem.com/product/b15572283#egfr-in-137-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15572283?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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